3-(3-Aminooxolan-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-(3-Aminooxolan-3-yl)propanoic acid hydrochloride, is a derivative of amino acids and is structurally related to various synthesized compounds that have been reported in the literature. These compounds often contain heteroaryl groups such as furan or thiophene nuclei and have been synthesized for various applications, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids have been synthesized with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Another related compound, 3-amino-3-vinylpropanoic acid hydrochloride, was obtained from 4-acetoxyazetidin-2-one in three steps, with subsequent ozonolysis yielding a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain amino acid derivatives.
Molecular Structure Analysis
The molecular structure of amino acid derivatives can vary significantly, with some existing in both unionized and zwitterionic forms, as revealed by pKa determination, IR, NMR, and X-ray analysis . The structural analysis is crucial for understanding the properties and reactivity of these compounds, which can be tailored for specific applications.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be complex. For example, the reaction between aminoguanidine and succinic acid under acid catalysis yields a mixture of products that can rearrange in basic media to form different derivatives . Such reactions are important for the synthesis of novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. For instance, the presence of heteroaryl groups can affect the compound's solubility, stability, and reactivity . The synthesis of isotopomers, such as 1-amino-2-[3-13C]propanol hydrochloride, further illustrates the importance of understanding these properties for applications in research, including isotopic labeling techniques .
Scientific Research Applications
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been utilized in fluorescence derivatization of amino acids. The derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).
Synthesis and Antiproliferative Activity
An alanine-based amino acid, similar in structure to 3-(3-Aminooxolan-3-yl)propanoic acid, was used to synthesize platinum complexes with potential RNA biomedical target binding capabilities. Some complexes exhibited moderate cytotoxic activity on cancer cells (Riccardi et al., 2019).
Asymmetric Hydrogenation Studies
Optically pure (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a related derivative, was prepared from (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. This showcases the compound's potential in asymmetric hydrogenation, valuable in pharmaceutical synthesis (O'reilly et al., 1990).
Polymorphism in Pharmaceuticals
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, structurally related, was studied for polymorphism in pharmaceuticals using spectroscopic and diffractometric techniques (Vogt et al., 2013).
Synthesis of β-amino Acids
A stereocontrolled synthesis of methyl ester derivatives of 3-amino-2-(2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acids from glyceraldehyde was described, demonstrating potential applications in synthesizing β-amino acids (Fernandez et al., 2006).
Synthesis and Anticancer Activity
Derivatives of 3-amino propanoic acids have been synthesized for potential anticancer activities. Some derivatives demonstrated cytotoxic effects against various cancer cell lines (Saad & Moustafa, 2011).
Rearrangement in Synthesis
A reaction involving aminoguanidine and succinic acid yielded 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, illustrating a novel rearrangement in the synthesis of certain amino acids (Chernyshev et al., 2010).
Corrosion Inhibition
Novel amino acids based corrosion inhibitors were synthesized and showed effective corrosion inhibition performance, demonstrating the compound's utility in industrial applications (Srivastava et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminooxolan-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-7(2-1-6(9)10)3-4-11-5-7;/h1-5,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXDTFVUMGBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.